molecular formula C12H14FNO B14021779 1-(2-Fluoro-5-methylbenzoyl)pyrrolidine

1-(2-Fluoro-5-methylbenzoyl)pyrrolidine

Cat. No.: B14021779
M. Wt: 207.24 g/mol
InChI Key: GIDATKWZUIHKOR-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a fluorinated phenyl ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

(2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine moiety also adds to its distinct properties compared to other similar compounds.

This article provides a comprehensive overview of (2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H14FNO/c1-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

GIDATKWZUIHKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCCC2

Origin of Product

United States

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